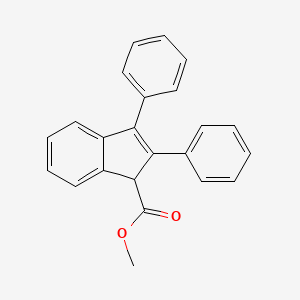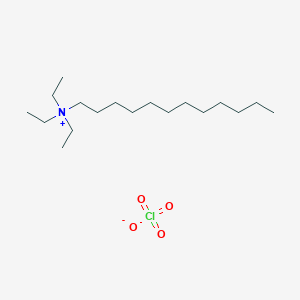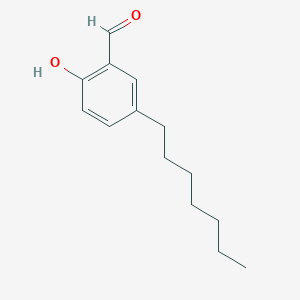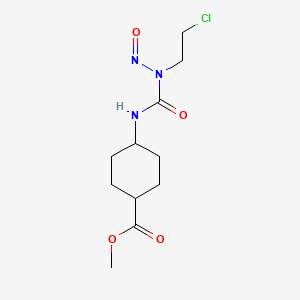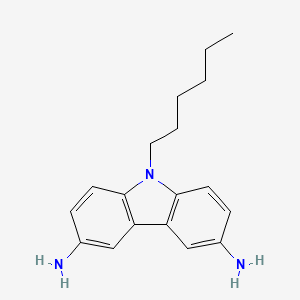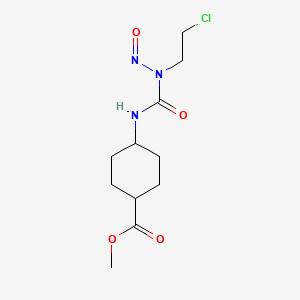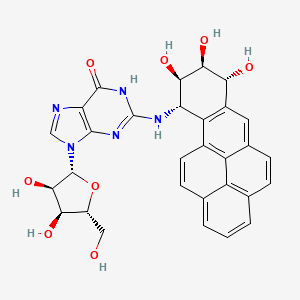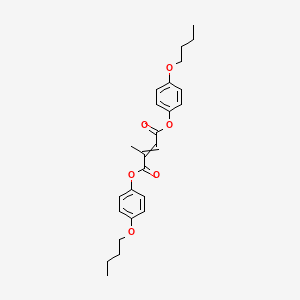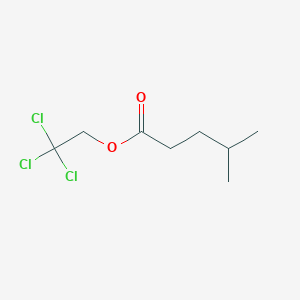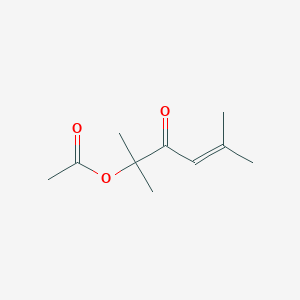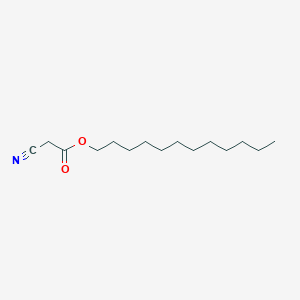
B(a)P-N(2)-Gua
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzopyrene-N(2)-Guanine (B(a)P-N(2)-Gua) is a DNA adduct formed when the carcinogenic compound benzo[a]pyrene (B(a)P) binds to the N(2) position of guanine in DNA. Benzo[a]pyrene is a polycyclic aromatic hydrocarbon (PAH) found in tobacco smoke, grilled foods, and other sources of incomplete combustion. The formation of this compound is a critical event in the mutagenic and carcinogenic processes initiated by benzo[a]pyrene.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of B(a)P-N(2)-Gua typically involves the reaction of benzo[a]pyrene diol epoxide (B(a)PDE) with guanine. The reaction is carried out under physiological conditions, often in a buffered aqueous solution at a pH of around 7.4. The reaction can be facilitated by the presence of enzymes such as cytochrome P450, which metabolize benzo[a]pyrene to its reactive diol epoxide form.
Industrial Production Methods
Industrial production of this compound is not common due to its highly specific and biologically relevant nature. the synthesis of benzo[a]pyrene and its derivatives, including B(a)PDE, can be achieved through the pyrolysis of organic materials and subsequent chemical modifications.
化学反应分析
Types of Reactions
B(a)P-N(2)-Gua undergoes various chemical reactions, including:
Oxidation: The adduct can be oxidized to form more reactive species.
Reduction: Reduction reactions can lead to the breakdown of the adduct.
Substitution: Nucleophilic substitution reactions can occur at the guanine base.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), dithiothreitol (DTT).
Nucleophiles: Water (H₂O), hydroxide ions (OH⁻).
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the adduct, as well as substituted guanine derivatives.
科学研究应用
B(a)P-N(2)-Gua is extensively studied in scientific research due to its role in mutagenesis and carcinogenesis. Its applications include:
Chemistry: Understanding the chemical reactivity and stability of DNA adducts.
Biology: Studying the mechanisms of DNA damage and repair.
Medicine: Investigating the role of DNA adducts in cancer development and progression.
Industry: Developing methods for detecting and quantifying DNA adducts in environmental and biological samples.
作用机制
The mechanism by which B(a)P-N(2)-Gua exerts its effects involves the formation of a covalent bond between benzo[a]pyrene diol epoxide and the N(2) position of guanine. This adduct formation distorts the DNA helix, leading to errors during DNA replication and transcription. The molecular targets include DNA polymerases and repair enzymes, which attempt to process the damaged DNA but often introduce mutations.
相似化合物的比较
B(a)P-N(2)-Gua can be compared with other DNA adducts formed by polycyclic aromatic hydrocarbons, such as:
Dibenzo[a,l]pyrene-N(2)-Gua: Another PAH-DNA adduct with similar mutagenic properties.
Chrysene-N(2)-Gua: Formed by chrysene, another PAH, and has similar biological effects.
Benzo[c]phenanthrene-N(2)-Gua: Another structurally related adduct with comparable mutagenic potential.
The uniqueness of this compound lies in its high prevalence and significant role in tobacco-related cancers, making it a critical target for cancer research and prevention efforts.
属性
CAS 编号 |
60653-69-2 |
|---|---|
分子式 |
C30H27N5O8 |
分子量 |
585.6 g/mol |
IUPAC 名称 |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-1H-purin-6-one |
InChI |
InChI=1S/C30H27N5O8/c36-9-16-23(38)26(41)29(43-16)35-10-31-21-27(35)33-30(34-28(21)42)32-20-19-14-7-6-12-3-1-2-11-4-5-13(18(14)17(11)12)8-15(19)22(37)25(40)24(20)39/h1-8,10,16,20,22-26,29,36-41H,9H2,(H2,32,33,34,42)/t16-,20+,22-,23-,24-,25+,26-,29-/m1/s1 |
InChI 键 |
HXNFUTRJOFCAIQ-ROIICUITSA-N |
手性 SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@H]([C@H]([C@@H]5O)O)O)NC6=NC7=C(C(=O)N6)N=CN7[C@H]8[C@@H]([C@@H]([C@H](O8)CO)O)O)C=C2 |
规范 SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)NC6=NC7=C(C(=O)N6)N=CN7C8C(C(C(O8)CO)O)O)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


